Diphenyleneiodonium

Vue d'ensemble

Description

Le diphénylèneiodonium est un composé chimique connu pour son rôle d'inhibiteur de la NADPH oxydase (NOX) et d'autres flavoenzymes. Il a une formule moléculaire de C₁₂H₈I et est souvent utilisé dans la recherche scientifique en raison de sa capacité à moduler la production d'espèces réactives de l'oxygène (ROS) .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le diphénylèneiodonium peut être synthétisé par un processus en deux étapes impliquant la conversion du 2-aminobiphényl en 2-iodobiphényl, suivie de la conversion du 2-iodobiphényl en sulfate de bis(diphénylèneiodonium) . Les conditions réactionnelles impliquent généralement l'utilisation d'iodure de sodium et d'autres réactifs à des températures et des pressions contrôlées.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques ne soient pas largement documentées, la synthèse suit généralement des voies similaires à la préparation en laboratoire, avec des ajustements d'échelle pour répondre à des volumes de production plus importants.

Analyse Des Réactions Chimiques

Types de réactions : Le diphénylèneiodonium subit diverses réactions chimiques, notamment :

Oxydation : Il peut inhiber l'oxydation du NADH en se liant à la NADH déshydrogénase.

Réduction : Il peut être réduit en présence d'agents réducteurs, bien que les voies de réduction spécifiques soient moins documentées.

Substitution : Il peut participer à des réactions de substitution, en particulier impliquant l'échange d'halogènes.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que le NADH et d'autres substrats sont utilisés dans des conditions qui facilitent le transfert d'électrons.

Substitution : Les réactions d'échange d'halogènes peuvent impliquer des réactifs tels que l'iodure de sodium.

Principaux produits : Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation conduisent généralement à la formation de produits NADH oxydés .

4. Applications de la recherche scientifique

Le diphénylèneiodonium a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé pour étudier l'inhibition des flavoenzymes et la modulation de la production de ROS.

Industrie : Son rôle dans la modulation des ROS le rend utile dans les études relatives à l'inflammation et au stress oxydatif.

5. Mécanisme d'action

Le diphénylèneiodonium exerce ses effets principalement en inhibant les flavoenzymes, notamment la NADPH oxydase. Cette inhibition réduit la production de ROS, qui sont essentielles dans divers processus cellulaires . Le composé se lie aux sites actifs de ces enzymes, empêchant leur fonction normale et modulant ainsi les voies de stress oxydatif .

Composés similaires :

Apocynine : Un autre inhibiteur de la NADPH oxydase, utilisé dans des contextes de recherche similaires.

2,4-Dichlorodiphénylèneiodonium : Un dérivé ayant des propriétés inhibitrices similaires mais une activité plus élevée dans certaines réactions.

Unicité : Le diphénylèneiodonium est unique en raison de ses forts effets inhibiteurs sur une large gamme de flavoenzymes et de sa capacité à moduler la production de ROS intracellulaires et extracellulaires . Sa polyvalence dans les applications de recherche, en particulier pour étudier le stress oxydatif et la signalisation cellulaire, le distingue des autres composés similaires.

Applications De Recherche Scientifique

Key Mechanisms

- Inhibition of Nitric Oxide Synthase : DPI has been shown to inhibit inducible nitric oxide synthase (iNOS) in inflammatory conditions, reducing nitric oxide production in response to pro-inflammatory cytokines such as interleukin-1beta .

- Modulation of ROS Production : DPI influences mitochondrial function by altering ROS levels, which can lead to apoptosis or cellular stress .

Inflammation and Oxidative Stress Studies

DPI is frequently used to study the role of oxidative stress in inflammation. For instance, it has been demonstrated that DPI can inhibit IL-1-induced iNOS expression in bovine articular chondrocytes, thereby reducing NO production and associated inflammatory responses .

Cancer Research

DPI's ability to induce oxidative stress has been exploited in cancer research. A study indicated that DPI treatment led to increased ROS production in various cancer cell lines, contributing to cell death and reduced proliferation rates . The compound’s role in enhancing the efficacy of certain chemotherapeutic agents is also being explored.

Neurobiology

Research has shown that DPI can modulate neuronal cell responses under oxidative stress conditions. In models of neurodegenerative diseases, DPI treatment has been linked to altered ROS levels and subsequent effects on neuronal survival and apoptosis pathways .

Mitochondrial Function Studies

DPI is utilized to investigate mitochondrial bioenergetics. Studies have shown that it can induce a drop in mitochondrial membrane potential and increase ROS production in human mesenchymal stem cells, providing insights into mitochondrial dysfunction mechanisms .

Pathology Research

DPI has been employed in studies examining the pathology of diseases such as herpes simplex keratitis (HSK). It was found that DPI treatment resulted in altered neutrophil responses and reduced corneal pathology through modulation of ROS levels .

Table 1: Summary of Key Findings on this compound Applications

Table 2: Concentration Effects of this compound

| Concentration (µM) | Effect on NO Production | Effect on ROS Production |

|---|---|---|

| 0.03 | Significant inhibition | Low |

| 10 | Moderate inhibition | Increased |

| 100 | Minimal inhibition | High |

Case Study 1: Inhibition of Nitric Oxide Synthesis

In a study investigating the effects of this compound on bovine articular chondrocytes, it was found that DPI significantly inhibited IL-1-induced iNOS mRNA and protein synthesis. The IC50 for NO production was determined to be approximately 0.03 µM, demonstrating the compound's potency as a therapeutic agent against inflammation .

Case Study 2: Impact on Cancer Cell Lines

A recent investigation into the effects of this compound on various cancer cell lines revealed that treatment with DPI resulted in increased levels of oxidative stress markers and decreased cell viability. This suggests potential applications for DPI as an adjunct therapy in cancer treatment protocols by enhancing the efficacy of existing chemotherapeutic agents .

Mécanisme D'action

Diphenyleneiodonium exerts its effects primarily by inhibiting flavoenzymes, including nicotinamide adenine dinucleotide phosphate oxidase. This inhibition reduces the production of ROS, which are critical in various cellular processes . The compound binds to the active sites of these enzymes, preventing their normal function and thereby modulating oxidative stress pathways .

Comparaison Avec Des Composés Similaires

2,4-Dichlorodiphenyleneiodonium: A derivative with similar inhibitory properties but higher activity in certain reactions.

Uniqueness: this compound is unique due to its strong inhibitory effects on a broad range of flavoenzymes and its ability to modulate both intracellular and extracellular ROS production . Its versatility in research applications, particularly in studying oxidative stress and cellular signaling, sets it apart from other similar compounds.

Activité Biologique

Diphenyleneiodonium (DPI) is a compound recognized for its diverse biological activities, particularly as an inhibitor of NADPH oxidase and a potential therapeutic agent in various medical contexts. This article explores the biological activity of DPI, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Name : [1,1'-Biphenyl]-2,2'-diyliodonium chloride

- Molecular Formula : C12H10ClI

- Purity : ≥99%

DPI exerts its biological effects primarily through the following mechanisms:

- NADPH Oxidase Inhibition : DPI is a potent inhibitor of NADPH oxidase, an enzyme responsible for the production of reactive oxygen species (ROS) in various cell types. By inhibiting this enzyme, DPI can modulate oxidative stress levels within cells .

- GPR3 Agonism : DPI acts as an agonist for GPR3 with an EC50 of 1 μM, activating adenylate cyclase and inducing calcium mobilization and β-arrestin receptor internalization .

- Enzyme Inhibition : Beyond NADPH oxidase, DPI inhibits other enzymes including nitric oxide synthase (NOS) and NADPH cytochrome P450 oxidoreductase, which contributes to its broad-spectrum biological activity .

Antimicrobial Properties

DPI has been identified as a broad-spectrum antibiotic with significant activity against drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. Its minimum inhibitory concentration (MIC) against M. bovis BCG is reported to be 0.03 mg/L, while for S. aureus, it is 1 mg/L . The compound demonstrates synergy with other antibiotics like Rifampicin, enhancing its efficacy against persistent bacterial forms .

Anti-inflammatory Effects

Research has shown that DPI can inhibit platelet aggregation and reduce inflammation by modulating ROS levels in immune cells . This property makes it a candidate for therapeutic applications in inflammatory diseases.

Study on Human Amniotic Membrane Mesenchymal Stromal Cells (hAMSCs)

A study investigated the effects of DPI on ROS metabolism and mitochondrial function in hAMSCs. The results indicated that DPI treatment did not significantly alter mitochondrial membrane potential or cellular ROS levels within 30 minutes . This suggests a complex interaction between DPI and cellular oxidative stress pathways.

Impact on Embryonic Stem Cells

In embryonic stem cell models, DPI was shown to impair cell proliferation and exhibit unexpected prooxidant activity. It enhanced PI3K/Akt signaling pathways while simultaneously affecting pluripotency regulators like Nanog, indicating its multifaceted role in stem cell biology .

Summary of Research Findings

Propriétés

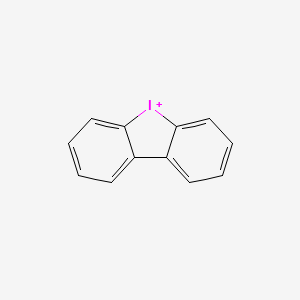

IUPAC Name |

8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8I/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXKXRXFBRLLPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8I+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4510-83-2 (sulfate[2:1]), 4673-26-1 (chloride salt/solvate) | |

| Record name | Diphenyleneiodonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00924595 | |

| Record name | Dibenzo[b,d]iodol-5-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244-54-2 | |

| Record name | Diphenyleneiodonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyleneiodonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyleneiodonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17025 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dibenzo[b,d]iodol-5-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPHENYLENEIODONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HJ411TU98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.